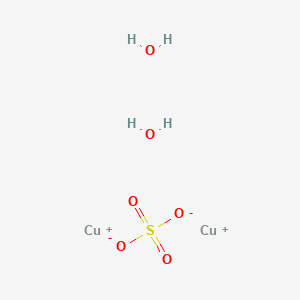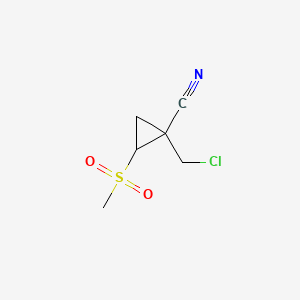
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of a chloromethyl precursor with a methanesulfonyl group in the presence of a base to form the cyclopropane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the sulfonyl group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis involves its interaction with molecular targets through its functional groups. The chloromethyl and methanesulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-ethynylcyclopropylmethanol
- rac-(1R,2S)-2-aminocyclobutylmethanol hydrochloride
- rac-(1R,2S)-2-propylcyclopropanecarboxylic acid
Uniqueness
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis is unique due to its specific combination of functional groups and chiral cyclopropane structure
Properties
Molecular Formula |
C6H8ClNO2S |
|---|---|
Molecular Weight |
193.65 g/mol |
IUPAC Name |
1-(chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H8ClNO2S/c1-11(9,10)5-2-6(5,3-7)4-8/h5H,2-3H2,1H3 |
InChI Key |
ZXFWLZDDZJBJRY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC1(CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


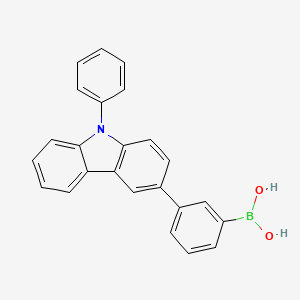
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)
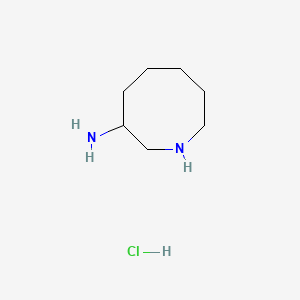
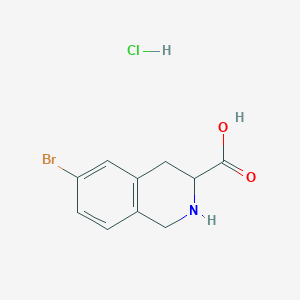
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
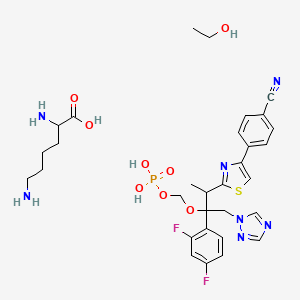
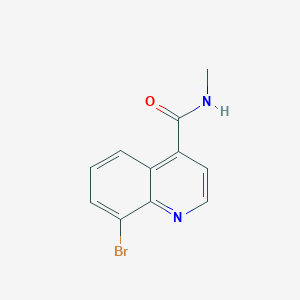
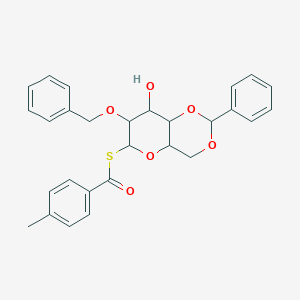
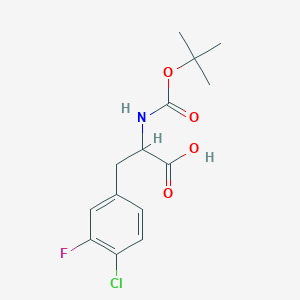
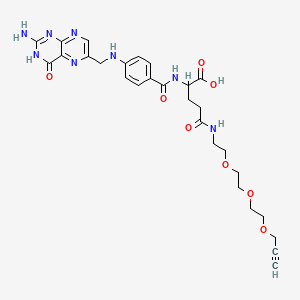
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)
